molecular formula C14H21N3O2S B6790800 N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6790800
M. Wt: 295.40 g/mol
InChI Key: ZTLNJFBREGLYLF-UHFFFAOYSA-N
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Description

N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes cyclobutyl groups and a sulfonamide moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-10-15-13-8-3-9-16(13)14)17(11-4-1-5-11)12-6-2-7-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLNJFBREGLYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)S(=O)(=O)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable imidazole precursor, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclobutyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-di(cyclopropyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
  • N,N-di(cyclopentyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
  • N,N-di(cyclohexyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Uniqueness

N,N-di(cyclobutyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various scientific fields.

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